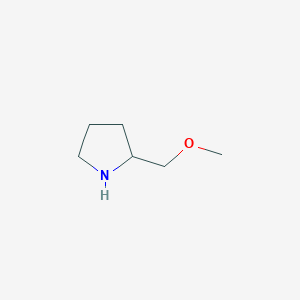
rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis (3R,5S-DCP) is an organic compound that is used in a variety of scientific research applications. This compound has been studied for its ability to act as a chiral auxiliary in asymmetric synthesis, as a ligand in transition metal catalysis, and for its utility in other applications.
科学的研究の応用
Rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis has a variety of scientific research applications. It is used as a chiral auxiliary in asymmetric synthesis, a ligand in transition metal catalysis, and for other applications. It is also used as a catalyst in the synthesis of a variety of compounds, including chiral amines, amino acids, and alcohols. rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis is also used as a ligand in transition metal catalysis, allowing for the synthesis of a variety of compounds, including chiral amines, amino acids, and alcohols.
作用機序
The mechanism of action of rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis is dependent on the application. In asymmetric synthesis, the rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis acts as a chiral auxiliary and is used to direct the stereoselective synthesis of chiral compounds. In transition metal catalysis, rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis acts as a ligand, allowing for the selective formation of various products.
Biochemical and Physiological Effects
Due to its limited use in scientific research, there is limited information available on the biochemical and physiological effects of rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis. However, it is known that rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis is a non-toxic compound that does not have any significant adverse effects on human health.
実験室実験の利点と制限
The use of rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis in scientific research has a number of advantages. It is a non-toxic compound that is easy to synthesize and is relatively inexpensive. Additionally, rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis is highly versatile and can be used in a variety of applications. On the other hand, rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis is not very stable and can be easily hydrolyzed in the presence of water.
将来の方向性
Given the versatility of rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis, there are a number of potential future directions for research. One possible direction is to further explore the use of rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis as a chiral auxiliary in asymmetric synthesis. Additionally, further research could be done to explore the use of rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis as a ligand in transition metal catalysis. Future research could also focus on the development of new methods for the synthesis of rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis. Finally, further research could be done to explore the potential biochemical and physiological effects of rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis.
合成法
Rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis can be synthesized using a variety of methods. One of the most common methods is a two-step synthesis. In the first step, the desired rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis is formed by the reaction of 3,5-dichloropyrrolidin-2-one with triphenylphosphine in dichloromethane. The second step of the synthesis involves the deprotection of the triphenylphosphine group to form the desired rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis involves the cyclization of a suitable precursor molecule containing a pyrrolidine ring and two cyclopropyl groups. The cis configuration is achieved by controlling the stereochemistry during the cyclization step.", "Starting Materials": [ "Cyclopropylamine", "Cyclopropylcarboxylic acid", "Ethyl chloroformate", "Sodium hydroxide", "Acetic acid", "Sodium borohydride", "Acetic anhydride", "Sodium methoxide", "Methyl iodide", "Sodium cyanoborohydride", "2-bromo-1-cyclopropyl-1-pentanone" ], "Reaction": [ "Cyclopropylamine is reacted with cyclopropylcarboxylic acid in the presence of ethyl chloroformate and sodium hydroxide to form the corresponding N-acyl cyclopropylamine.", "The N-acyl cyclopropylamine is then cyclized using acetic acid as a solvent and a Lewis acid catalyst to form the pyrrolidine ring.", "The resulting pyrrolidine intermediate is reduced using sodium borohydride to form the corresponding pyrrolidinol.", "The pyrrolidinol is then acetylated using acetic anhydride to form the corresponding pyrrolidinone.", "The pyrrolidinone is then reacted with sodium methoxide and methyl iodide to form the corresponding N-methyl pyrrolidinone.", "The N-methyl pyrrolidinone is then reduced using sodium cyanoborohydride to form rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis.", "Alternatively, 2-bromo-1-cyclopropyl-1-pentanone can be used as a starting material and reacted with cyclopropylamine to form the corresponding pyrrolidine intermediate, which can then be further converted to rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis using the same steps as above." ] } | |
CAS番号 |
2307771-33-9 |
製品名 |
rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis |
分子式 |
C10H15NO |
分子量 |
165.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



